Trimethyl(4-chloro-2-fluorophenyl)silane

Description

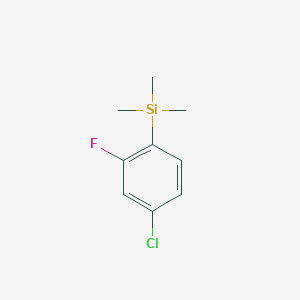

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYARRMRNBUMCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539780 | |

| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153357-87-0 | |

| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Potential of Trimethyl 4 Chloro 2 Fluorophenyl Silane in Organic Synthesis

Hiyama Cross-Coupling Reactions and Derivatives

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, this method has become a valuable tool in organic synthesis, particularly for the formation of biaryl compounds. wikipedia.org Trimethyl(4-chloro-2-fluorophenyl)silane serves as a nucleophilic partner in this reaction, providing the 4-chloro-2-fluorophenyl moiety. A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), or a base. organic-chemistry.org This activation leads to the formation of a hypervalent, pentacoordinate silicon intermediate, which is sufficiently reactive to undergo transmetalation with the palladium catalyst. organic-chemistry.orgcore.ac.uk

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (R'-X) to form a palladium(II) intermediate. wikipedia.orgcore.ac.uk

Transmetalation : The activated organosilane transfers its organic group (in this case, 4-chloro-2-fluorophenyl) to the palladium(II) center, displacing the halide. wikipedia.orgcore.ac.uk

Reductive Elimination : The two organic groups on the palladium center couple, forming the final product (R-R') and regenerating the palladium(0) catalyst. wikipedia.orgcore.ac.uk

The reaction tolerates a wide array of functional groups and has been applied to the synthesis of complex molecules and natural products. organic-chemistry.orgwikipedia.org

The efficiency and scope of the Hiyama cross-coupling reaction are highly dependent on the choice of catalyst and ligands. While this compound itself is not extensively documented in comparative studies, research on analogous aryl(trialkyl)silanes and aryl(halo)silanes provides a clear framework for optimizing reaction conditions.

Palladium complexes are the catalysts of choice, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) being common precursors. researchgate.netnih.gov The ligand's role is critical; it stabilizes the palladium center, influences its reactivity, and facilitates the elementary steps of the catalytic cycle. For challenging substrates, such as aryl chlorides, specialized ligands are often required to achieve high yields. nih.gov Buchwald-type biaryl phosphine (B1218219) ligands, like XPhos, have proven to be particularly effective in promoting the coupling of aryltrifluorosilanes with unreactive aryl chlorides. nih.gov In other cases, simple phosphines like triphenylphosphine (B44618) (PPh₃) are sufficient, sometimes in conjunction with a copper(I) iodide co-catalyst. researchgate.net

The selection of the activator and solvent system is also a key design parameter. TBAF is a common fluoride source, but other salts like cesium fluoride (CsF) can also be used. mdpi.com Solvents range from polar aprotics like DMF to alcohols like t-BuOH or nonpolar solvents like toluene, depending on the specific substrates and catalytic system. researchgate.netnih.gov In some modern iterations, ligand-free conditions using heterogeneous catalysts like palladium on carbon (Pd/C) have been developed, offering advantages in catalyst separation and reuse. mdpi.com

| Catalyst/Precursor | Ligand | Activator | Co-Catalyst (if any) | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | TBAF | None | Aryltrifluorosilanes and Aryl Chlorides | nih.gov |

| PdCl₂(PPh₃)₂ | PPh₃ | TBAF | CuI | Pyridyltrimethylsilanes and Aryl Iodides | researchgate.net |

| 10% Pd/C | Tris(4-fluorophenyl)phosphine | TBAF·3H₂O | None | Aryltrialkoxysilanes and Aryl Bromides | mdpi.com |

| Pd(OAc)₂ | None (Ligand-free) | NaOH | None | Arylsiloxanes and Aryl Bromides (in aqueous medium) | organic-chemistry.org |

Achieving stereochemical control is a significant challenge in cross-coupling reactions. While research specifically detailing the stereocontrol for this compound is limited, studies on other organosilicon compounds, particularly chiral allylic silanes, provide fundamental insights. The stereochemical outcome of the reaction is determined during the transmetalation step.

Research has shown that the palladium-catalyzed coupling of enantioenriched, α-substituted allylic silanolate salts with aromatic bromides can proceed with excellent stereospecificity. nih.gov The reaction occurs through a syn-Sₑ' mechanism, where the palladium complex coordinates to the double bond on the same face as the silyl (B83357) group before the transfer occurs. nih.gov This ensures that the stereochemistry of the starting material directly controls the configuration of the newly formed stereogenic center in the product. nih.gov

Furthermore, work by Hiyama on enantioenriched allyldifluorophenylsilanes demonstrated that the reaction can proceed via two different stereochemical pathways, with the outcome depending on the reaction conditions, such as the choice of fluoride source and solvent. nih.gov This highlights the delicate balance of factors that govern the stereochemical course of the reaction and underscores the potential for tuning these conditions to favor a desired stereoisomer. These principles are broadly applicable and suggest that stereocontrolled Hiyama couplings involving chiral derivatives related to this compound are mechanistically feasible.

Carbon-Heteroatom Bond Formation Facilitated by Aryl(halo)silanes (e.g., C-N, C-S Linkages)

The formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds, is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov While arylsilanes like this compound are primarily recognized for their role in C-C bond formation via the Hiyama coupling, the underlying principle of transmetalation can be extended to the formation of C-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bonds and analogous reactions for C-S bonds, are well-established methods that typically employ aryl halides or triflates as the electrophilic partner. tcichemicals.com The use of an arylsilane as the nucleophilic source of the aryl group in these reactions is less common but conceptually possible. The key would be to develop a catalytic system capable of activating the C-Si bond and facilitating transmetalation to a metal-heteroatom complex (e.g., a palladium-amido or palladium-thiolate complex).

Research has shown that the concept of silyl-based cross-coupling is applicable to C-N bond formation. researchgate.net For instance, N-trimethylsilyl-amines can undergo coupling with aryl halides, catalyzed by palladium or nickel. researchgate.net Although this represents the reverse reactivity pattern (silyl group on the heteroatom), it confirms the compatibility of silyl groups within the catalytic cycles of C-N bond formation. The direct use of this compound to deliver the aryl group to a nitrogen or sulfur nucleophile remains an area with potential for methodological development, offering a stable and low-toxicity alternative to other organometallic reagents.

Silane-Mediated Functionalizations and Cascade Reactions

Silane-mediated functionalizations often involve the use of organosilanes as sources of hydride for reductive processes or as platforms for introducing other functional groups. nih.govthermofisher.com For example, combinations of silanes with activators like hexafluoroisopropanol (HFIP) can be used for the reductive methylation of C-H and N-H bonds using formaldehyde (B43269) as the carbon source. nih.govchemrxiv.org

A cascade reaction is a process involving two or more consecutive transformations where the product of the first reaction becomes the substrate for the next, without the need for isolating intermediates. The structure of this compound, containing a reactive C-Si bond and halogen substituents, makes it a suitable candidate for incorporation into such sequences.

While specific cascade reactions initiated by this compound are not widely reported, a hypothetical sequence could involve an initial Hiyama cross-coupling to form a biaryl structure. The substituents on the newly formed molecule could then be designed to undergo a subsequent, intramolecular reaction. For example, if the coupling partner contains a nucleophilic group, the resulting biaryl product could undergo an intramolecular cyclization, potentially catalyzed by the same palladium catalyst or a different promoter, to form a heterocyclic core. The development of such cascade processes is a current focus in organic synthesis as it improves efficiency by reducing the number of separate purification steps.

Selective Cleavage and Derivatization of C-Si Bonds

The synthetic utility of this compound is fundamentally dependent on the selective cleavage of its aryl carbon-silicon (C-Si) bond. This bond, while generally stable, can be readily activated under specific conditions to generate a nucleophilic aryl species. organic-chemistry.org This process is the cornerstone of its application in Hiyama cross-coupling reactions.

The cleavage is most commonly initiated by a nucleophilic activator, with fluoride ions being particularly effective due to the high thermodynamic stability of the resulting silicon-fluoride (Si-F) bond. organic-chemistry.orgspringernature.com The fluoride anion attacks the silicon atom, forming a pentacoordinate, hypervalent silicate (B1173343) intermediate. This intermediate is significantly more nucleophilic than the starting tetracoordinate silane (B1218182), enabling the transfer of the 4-chloro-2-fluorophenyl group to a metal center (transmetalation) in a catalytic cycle. core.ac.uk

This cleavage and derivatization process effectively transforms the relatively inert C-Si bond into a new C-C bond with high precision and functional group tolerance. The trimethylsilyl (B98337) fragment is converted into a stable and easily removable byproduct, such as fluorotrimethylsilane.

| Input Reagents | Key Process | Intermediate Species | Output Products |

|---|---|---|---|

| This compound | Fluoride-activated C-Si bond cleavage followed by Pd-catalyzed transmetalation and reductive elimination | Hypervalent silicate; Aryl-Palladium(II) complex | Biaryl Product |

| Aryl Halide (Ar-X) | Fluorotrimethylsilane (Me₃SiF) | ||

| Palladium Catalyst, Fluoride Source (e.g., TBAF) | Halide Salt (e.g., TBAX) |

Utilization as a Silylating Reagent in Complex Molecule Synthesis

A silylating reagent is a compound used to introduce a silyl protecting group, such as a trimethylsilyl (TMS) group, onto a reactive functional group (e.g., alcohol, amine, carboxylic acid). chemsrc.com This protection strategy is employed to prevent unwanted side reactions or to increase a molecule's volatility and thermal stability for analytical techniques like gas chromatography. thermofisher.comchemsrc.com Common silylating agents are highly reactive compounds like trimethylchlorosilane or hexamethyldisilazane, which efficiently transfer the TMS group. chemsrc.com

In contrast, the primary function of an aryltrimethylsilane like this compound in organic synthesis is to act as a nucleophilic source of the aryl group in cross-coupling reactions. organic-chemistry.orgwikipedia.org The cleavage of the C(aryl)-Si bond is the desired reactive pathway, not the cleavage of a Si-C(methyl) bond.

Therefore, this compound is not used as a silylating reagent. Attempting to use it for this purpose would be highly inefficient and impractical. The transfer of the trimethylsilyl group would require breaking one of the three stable Si-CH₃ bonds, which is energetically unfavorable compared to the cleavage of the activated C(aryl)-Si bond. Its role is firmly established as an arylating agent, not a silylating agent.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Trimethyl 4 Chloro 2 Fluorophenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies (e.g., ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilanes in solution. While ¹H, ¹³C, and ¹⁹F NMR provide critical information about the organic substituents, ²⁹Si NMR offers direct insight into the silicon environment.

For Trimethyl(4-chloro-2-fluorophenyl)silane, the ¹H NMR spectrum would show a characteristic singlet for the nine equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group. The aromatic protons would appear as more complex multiplets in the downfield region, with their coupling patterns and chemical shifts influenced by the chloro and fluoro substituents. Similarly, the ¹³C NMR would display distinct signals for the methyl carbons and the aromatic carbons, with the carbon atoms directly bonded to fluorine and silicon exhibiting characteristic splitting patterns.

²⁹Si NMR is particularly powerful for studying the connectivity of silicon atoms. The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment. For a monomeric species like this compound, a single resonance would be expected. However, in studies involving hydrolysis and condensation, where siloxane (Si-O-Si) bonds are formed, ²⁹Si NMR can distinguish between different silicon environments. These are often described using the Tⁿ notation, where 'T' denotes a trifunctional silicon atom (as in an R-SiX₃ precursor) and 'n' indicates the number of bridging siloxane bonds. researchgate.net

Table 1: Expected ²⁹Si NMR Chemical Shift Notation for Siloxane Species This table illustrates the notation used to describe the condensation state of silicon atoms, which would be relevant if this compound were used as a precursor for polysiloxane materials.

| Notation | Structure (R = 4-chloro-2-fluorophenyl) | Description | Typical Chemical Shift Range (ppm) |

| T⁰ | R-Si(OH)₃ | Monomeric, fully hydrolyzed silanetriol | -40 to -50 |

| T¹ | R-Si(OH)₂(OSi) | End-group in a chain, one siloxane bond | -50 to -60 |

| T² | R-Si(OH)(OSi)₂ | Linear unit in a chain, two siloxane bonds | -58 to -68 |

| T³ | R-Si(OSi)₃ | Fully condensed, cross-linking site | -68 to -72 |

Note: The specific chemical shifts can vary based on solvent, concentration, and the nature of the R group. researchgate.net

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would be commonly used.

Upon ionization, the molecule would generate a molecular ion (M⁺) peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic, showing an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

The fragmentation of organosilanes under EI conditions often follows predictable pathways. The most common fragmentation involves the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ cation. Another prominent peak in the mass spectrum of trimethylsilyl compounds corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, at a mass-to-charge ratio (m/z) of 73. nih.gov Analysis of the fragmentation of the aromatic portion can also provide structural confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |

| [M]⁺ | [C₉H₁₂Cl F Si]⁺ | 218.0 | Molecular Ion |

| [M-CH₃]⁺ | [C₈H₉Cl F Si]⁺ | 203.0 | Loss of a methyl group; often a base peak |

| [Si(CH₃)₃]⁺ | [(CH₃)₃Si]⁺ | 73.0 | Characteristic trimethylsilyl cation |

| [C₆H₃ClF]⁺ | [Cl(F)C₆H₃]⁺ | 130.0 | Dihalogenated benzene (B151609) radical cation |

X-ray Crystallography for Solid-State Structural Determination of Organosilicon Compounds

To perform the analysis, a single crystal of the compound is grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a molecule like this compound, crystallographic analysis would precisely define the Si-C bond lengths (both to the methyl and aryl carbons), the C-Cl and C-F bond lengths, and the geometry of the silicon center, which is expected to be tetrahedral. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as C-H···F or C-H···Cl hydrogen bonds or π-stacking of the aromatic rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Each technique is based on the interaction of radiation with molecular vibrations, and they provide complementary information due to different selection rules.

The spectra of this compound would be characterized by vibrations associated with the trimethylsilyl group and the substituted aromatic ring.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch (in -CH₃) | 2975 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| -CH₃ Asymmetric Deformation | ~1465 | Medium | Medium |

| -CH₃ Symmetric Deformation (Si-CH₃) | ~1250 | Strong | Weak |

| C-F Stretch | 1270 - 1100 | Strong | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Strong |

| Si-C (Aryl) Stretch | 1120 - 1100 | Medium | Strong |

| Si-C (Methyl) Rock | ~840 | Strong | Medium |

Sources: Data compiled from general spectroscopic tables and studies on analogous compounds like (4-chlorophenyl)trimethylsilane and 4-chloro-2-fluoro toluene. nist.govnih.gov

Surface-Sensitive Techniques for Thin Film and Interfacial Studies

When this compound is used to modify surfaces, a range of high-vacuum, surface-sensitive techniques are required to characterize the resulting thin films and interfaces. These methods provide chemical, structural, and morphological information at the nanoscale.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique provides detailed molecular and elemental information about the top 1-2 nanometers of a surface. By bombarding the surface with a primary ion beam, it generates secondary ions that are characteristic of the surface chemistry. researchgate.net For a surface modified with this compound, ToF-SIMS could identify fragments like [Si(CH₃)₃]⁺ and [C₆H₃ClFSi]⁻, confirming the presence and chemical integrity of the silane (B1218182) layer. nih.gov It is also highly effective for mapping the lateral distribution of the silane on the surface. nih.gov

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides quantitative elemental composition and chemical state information from the top 5-10 nm of a surface. diva-portal.org An XPS survey scan would show peaks for Si, C, Cl, F, and O (from the substrate or hydrolysis). High-resolution scans of the Si 2p region could distinguish between the silicon in the silane and any Si-O-Substrate bonds formed, confirming covalent attachment. researchgate.net

Auger Electron Spectroscopy (AES): AES is another technique for determining surface elemental composition, often with higher spatial resolution than XPS. It is particularly sensitive to lighter elements and is often used for depth profiling to determine the thickness and elemental distribution within a thin film. diva-portal.org

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. It is used to assess the morphology, roughness, and uniformity of the deposited silane film. mpg.de AFM can reveal whether the silane forms a smooth monolayer, discrete islands, or aggregated structures. researchgate.net

Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. It is a non-destructive method ideal for measuring the average thickness of the silane layer across a substrate, often with sub-nanometer precision. mpg.de

Reflection-Absorption Infrared Spectroscopy (RA-FTIR): RA-FTIR is a specialized FTIR technique for studying molecular films on reflective substrates. It can identify the functional groups present in the adsorbed silane layer and provide information about the average orientation of the molecules relative to the surface.

Understanding the dynamics of how silane molecules assemble on a surface is crucial for controlling film properties. In situ techniques monitor these processes in real-time.

Ellipsometry: By continuously measuring film thickness as a function of time during the deposition process from a solution or vapor phase, ellipsometry can provide kinetic data on the rate of silane adsorption and self-assembly. mpg.de

Quartz Crystal Microbalance (QCM): QCM measures changes in mass on the surface of a quartz crystal resonator with very high sensitivity. It can be used in both liquid and gas environments to monitor the rate of silane adsorption in real-time, providing kinetic information about the surface reaction.

RA-FTIR: In situ RA-FTIR can be used to follow the kinetics of the silanization reaction by monitoring the increase in intensity of characteristic vibrational bands of the silane (e.g., Si-CH₃ or aromatic modes) and potentially the decrease of substrate surface groups (e.g., -OH) over time.

Emerging Research Frontiers and Potential Academic Contributions of Trimethyl 4 Chloro 2 Fluorophenyl Silane

Development of Novel Organosilicon Reagents and Building Blocks

The core value of Trimethyl(4-chloro-2-fluorophenyl)silane in synthetic chemistry lies in its potential as a precursor to a variety of novel organosilicon reagents. The trimethylsilyl (B98337) group can be readily transformed into other functional groups, such as silanols, halosilanes, or hydridosilyl groups, each with distinct reactivity. For instance, conversion to a silanol (B1196071) (by hydrolysis) would open pathways to the synthesis of new siloxanes and silicon-based polymers.

Furthermore, the chloro and fluoro substituents on the aromatic ring can influence the electronic properties and reactivity of the silicon center, potentially leading to reagents with unique selectivities in organic transformations. The combination of these halogens also provides multiple sites for further functionalization through cross-coupling reactions, enabling the synthesis of complex, multifunctional organosilicon building blocks for applications in medicinal chemistry and materials science.

Catalytic Applications Beyond Traditional Cross-Coupling

While arylsilanes are well-known participants in traditional cross-coupling reactions like the Hiyama coupling, the specific substitution pattern of this compound could unlock novel catalytic applications. The electron-withdrawing nature of the fluorine and chlorine atoms can modulate the electronic environment of the silicon-carbon bond, potentially influencing its role in catalytic cycles.

For example, this compound could be explored as a precursor to unique ligands for transition metal catalysis. The silicon atom can act as a coordinating site, and the halogenated phenyl group can be further modified to introduce other donor atoms, leading to bidentate or tridentate ligands. Such ligands could find use in asymmetric catalysis or in promoting challenging catalytic transformations that are not feasible with conventional ligand systems.

Integration into Advanced Materials Science Research (e.g., specialized polymers, coatings, and interfaces)

The incorporation of both fluorine and chlorine into an organosilicon monomer presents intriguing possibilities for the development of advanced materials. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings and interfaces. researchgate.netmdpi.com The presence of chlorine could offer an additional handle for cross-linking or post-polymerization modification, allowing for the fine-tuning of material properties.

This compound could serve as a key monomer in the synthesis of novel polysiloxanes or other silicon-containing polymers. These polymers would be expected to exhibit a unique combination of properties derived from the organosilicon backbone and the halogenated aromatic side chains. Potential applications for such materials could include hydrophobic and oleophobic coatings, high-performance elastomers, and advanced dielectric materials for microelectronics.

Below is a table summarizing the potential properties and applications of polymers derived from this compound:

| Property | Potential Application |

| High Thermal Stability | Aerospace components, high-temperature lubricants |

| Chemical Resistance | Chemical processing equipment, protective coatings |

| Low Surface Energy | Anti-fouling surfaces, self-cleaning coatings |

| Tailorable Refractive Index | Optical components, advanced displays |

| Dielectric Properties | Insulators in microelectronics, capacitors |

Challenges and Opportunities in Fluorine- and Chlorine-Containing Organosilicon Chemistry

The synthesis and manipulation of organosilicon compounds containing multiple halogen atoms present both challenges and opportunities. A significant challenge lies in achieving selective transformations at one halogen site while leaving the other intact. For instance, selective metal-halogen exchange or cross-coupling at the chlorine position without affecting the more inert fluorine-carbon bond would require careful optimization of reaction conditions.

However, this dual halogenation also offers unique opportunities for orthogonal functionalization, where each halogen can be addressed with different reagents under distinct conditions. This would allow for the stepwise construction of complex molecules with a high degree of control over their architecture. Furthermore, studying the interplay between the fluorine, chlorine, and silicon atoms on the reactivity and properties of the molecule can provide fundamental insights into the nature of bonding and electronic effects in organosilicon chemistry.

Outlook on Sustainable Synthesis and Application Strategies in Organosilicon Research

Developing sustainable and environmentally friendly methods for the synthesis and application of organosilicon compounds is a growing area of research. For a compound like this compound, this would involve exploring greener synthetic routes that minimize the use of hazardous reagents and solvents. organic-chemistry.org Catalytic methods for the direct C-H silylation of halogenated aromatics could offer a more atom-economical alternative to traditional Grignard-based syntheses.

In terms of applications, the focus would be on designing materials that are either recyclable or biodegradable, or that contribute to sustainable technologies. For example, incorporating this monomer into polymers for use in energy-efficient devices or as environmentally benign coatings could represent a significant contribution to sustainable chemistry. The development of catalysts based on earth-abundant metals for transformations involving this compound would also align with the principles of green chemistry.

Q & A

Q. What are the established synthetic routes for Trimethyl(4-chloro-2-fluorophenyl)silane, and how can reaction efficiency be optimized?

Answer: this compound is typically synthesized via silylation reactions using chlorosilane precursors. A common approach involves nucleophilic substitution between 4-chloro-2-fluorophenyllithium and chlorotrimethylsilane in anhydrous tetrahydrofuran (THF) under inert conditions. Reaction efficiency can be optimized by:

- Controlling stoichiometry (e.g., 1:1.2 molar ratio of aryl lithium to chlorosilane) to minimize side reactions.

- Maintaining low temperatures (−78°C) to suppress undesired electrophilic substitutions.

- Using triethylamine (Et₃N) as a base to neutralize HCl byproducts and prevent siloxane formation .

- Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediate phases .

Q. How should researchers assess the stability of this compound under different experimental conditions?

Answer: Stability assessments require a multi-method approach:

- Thermal stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to detect exothermic events.

- Chemical stability: Test reactivity with common solvents (e.g., THF, DMF) and under acidic/basic conditions (e.g., HCl/NaOH solutions). Evidence suggests silanes are generally stable in inert atmospheres but may hydrolyze in aqueous media .

- Long-term storage: Store under argon at −20°C in amber glass vials to prevent photodegradation and moisture ingress. Periodic NMR analysis (¹H/¹³C) can verify structural integrity .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound, especially in resolving structural ambiguities?

Answer: Key techniques include:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., para-chloro vs. ortho-fluoro positions). ²⁹Si NMR can verify silyl group integrity.

- Mass spectrometry (HRMS): High-resolution MS distinguishes isotopic clusters (e.g., chlorine’s M+2 peak) and confirms molecular formula (C₉H₁₂ClFSi).

- X-ray crystallography: Resolves steric effects of the trimethylsilyl group and validates bond angles/lengths, though crystal growth may require slow evaporation from hexane/ethyl acetate mixtures .

- IR spectroscopy: Identifies Si–C stretching vibrations (~1250 cm⁻¹) and aryl C–F/C–Cl bonds .

Q. How does the electronic environment of the aryl group in this compound influence its reactivity in cross-coupling reactions?

Answer: The 4-chloro-2-fluoro substituents create a strongly electron-deficient aryl ring, which:

- Enhances electrophilicity, facilitating Suzuki-Miyaura couplings with electron-rich boronic acids.

- Directs regioselectivity in Heck reactions due to the fluorine atom’s ortho/para-directing effects.

- Stabilizes transition states in Buchwald-Hartwig aminations via inductive electron withdrawal.

Experimental validation involves comparative studies with non-halogenated analogs and computational DFT analysis of charge distribution .

Q. What strategies can mitigate conflicting data regarding the steric effects of the trimethylsilyl group in regioselective reactions?

Answer: Contradictory steric/electronic effects can be addressed by:

- Competition experiments: Compare reactivity of this compound with bulkier triisopropyl analogs in Pd-catalyzed couplings.

- Solvent screening: Polar aprotic solvents (e.g., DMF) may reduce steric hindrance by solvating the silyl group.

- Computational modeling: Use molecular docking or DFT to simulate steric interactions in transition states.

- Kinetic studies: Measure activation parameters (ΔH‡, ΔS‡) to distinguish steric vs. electronic contributions .

Q. How can researchers address discrepancies in reported yields for silylation reactions involving this compound?

Answer: Yield inconsistencies often arise from:

- Moisture sensitivity: Strict anhydrous conditions (e.g., Schlenk line techniques) are critical.

- Catalyst selection: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) for optimal activity.

- Purification methods: Use silica gel chromatography with hexane/ethyl acetate gradients to separate silane products from siloxane byproducts.

- Substrate pre-activation: Pre-treat aryl halides with Grignard reagents to enhance silyl group transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.